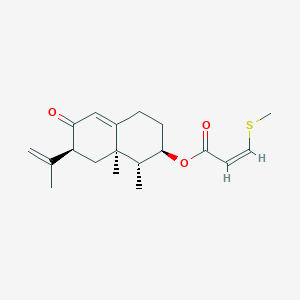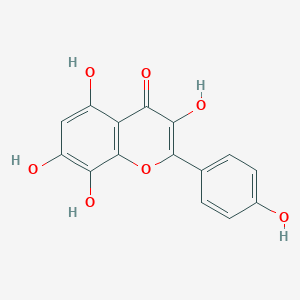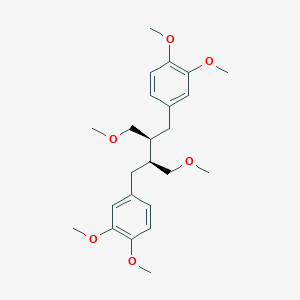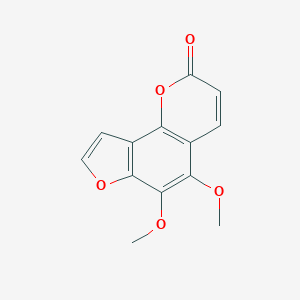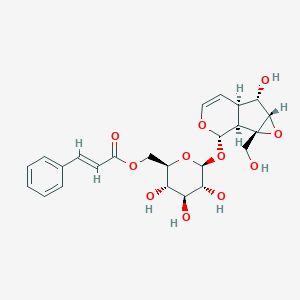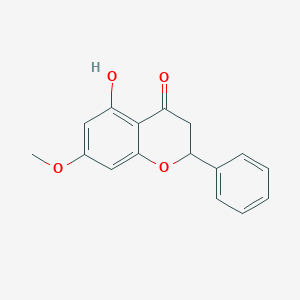
Polyphyllin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diosgenin tetraglycoside is a steroidal saponin derived from the rhizomes of Paris polyphylla, a traditional Chinese medicinal herb. It is known for its potent pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
Wissenschaftliche Forschungsanwendungen
Diosgenin tetraglycoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the glycosylation of steroidal sapogenins.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-cancer properties, particularly in gastric and lung cancers. .
Industry: Utilized in the development of pharmaceutical formulations and traditional Chinese medicine products.
Wirkmechanismus
- PPB primarily targets signaling pathways within cancer cells. For instance:
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Polyphyllin B interacts with various biomolecules, contributing to its biochemical properties. It has been found to have a good binding affinity with the STAT3 protein, a target gene in chronic obstructive pulmonary disease (COPD) .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in gastric cancer cells . It also suppresses invasion and migration, induces apoptosis, and blocks the cell cycle progression in these cells . In the context of COPD, this compound inhibits oxidative stress, inflammation, and mitochondrial damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the STAT3/NCOA4 pathway, which is implicated in the pathogenesis of COPD . It also modulates iron metabolism, which is crucial in various cellular processes .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to exert sustained effects on cellular function. For instance, it continues to inhibit oxidative stress, inflammation, and mitochondrial damage in COPD mice
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to modulate the PI3K/mTOR signaling pathway
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration, it has been found to be predominantly distributed in the liver and lungs . This suggests that these may be the target organs for this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diosgenin tetraglycoside can be synthesized through the glycosylation of steroidal sapogenins such as diosgenin and pennogenin. The process involves the use of glycosyltransferases, which catalyze the attachment of sugar moieties to the sapogenin backbone .
Industrial Production Methods: Industrial production of Diosgenin tetraglycoside primarily relies on the extraction from Paris polyphylla. The plant material is subjected to processes such as drying, grinding, and solvent extraction to isolate the steroidal saponins. Advanced techniques like ultrahigh-performance liquid chromatography (UPLC) are used to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diosgenin tetraglycoside undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine), under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Diosgenin tetraglycoside, which may exhibit different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Diosgenin tetraglycoside is part of a family of steroidal saponins found in Paris polyphylla. Similar compounds include:
Polyphyllin I: Known for its anti-cancer properties, particularly in liver cancer.
Polyphyllin II: Exhibits anti-inflammatory and anti-tumor activities.
Polyphyllin VII: Has been studied for its pharmacokinetics and tissue distribution.
Uniqueness of Diosgenin tetraglycoside: Diosgenin tetraglycoside stands out due to its potent ability to induce ferroptosis and modulate iron metabolism, making it a promising candidate for anti-cancer therapies .
Eigenschaften
CAS-Nummer |
50773-42-7 |
|---|---|
Molekularformel |
C51H82O20 |
Molekulargewicht |
1015.2 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |
InChI-Schlüssel |
OZIHYFWYFUSXIS-XDNNTTNNSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Isomerische SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Piktogramme |
Irritant |
Synonyme |
diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside formosanin C Paris saponin II |
Herkunft des Produkts |
United States |
Q1: How does Polyphyllin B exert its anti-tumor effects in Gastric Cancer?
A1: Research suggests that this compound exhibits anti-tumor activity in Gastric Cancer (GC) by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Specifically, this compound downregulates the expression of GPx4, a key enzyme that protects cells from ferroptosis. [] This downregulation, coupled with the observed upregulation of proteins like TFR1 and NCOA4, suggests that this compound may enhance iron uptake and intracellular iron availability, thereby contributing to ferroptosis. [] Further research is needed to fully elucidate the intricate interplay between this compound and iron metabolism in GC.
Q2: What is the evidence for this compound's interaction with the STAT3/NCOA4 pathway?
A2: While one study mentions this compound's ability to inhibit the STAT3/NCOA4 pathway in the context of lung tissue injury, [] the provided abstract lacks detailed information. Further investigation into the specific mechanisms and implications of this interaction, particularly in relation to its anti-tumor effects, is warranted.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


